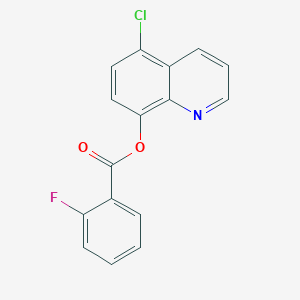
2-Fluorobenzoato de 5-cloroquinolin-8-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-8-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C16H9ClFNO2 and its molecular weight is 301.7. The purity is usually 95%.
BenchChem offers high-quality 5-Chloroquinolin-8-yl 2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloroquinolin-8-yl 2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El andamiaje de 8-hidroxiquinolina, que incluye este compuesto, ha sido explorado por su potencial como fármaco anticancerígeno. El éster del título, (5-cloroquinolin-8-il)-2-fluorobenzoato, se sintetizó mediante la reacción de cloruro de 2-fluorobenzoílo con 5-cloro-8-hidroxiquinolina .
- Los investigadores han investigado sus propiedades antitumorales, con el objetivo de desarrollar nuevos agentes terapéuticos. La incorporación de átomos de halógeno (como cloro y flúor) en la estructura puede afectar significativamente su actividad biológica .
- Un estudio cristalográfico reveló las características supramoleculares de este compuesto. El fragmento central del éster forma enlaces de hidrógeno no clásicos con átomos de halógeno (C–H…X, donde X = halógeno). Además, exhibe una interacción halógeno…halógeno, con una distancia menor que la suma de los radios de van der Waals .
Actividad Antitumoral
Química Supramolecular
Difracción de Rayos X de Monocristal
En resumen, el (5-cloroquinolin-8-il)-2-fluorobenzoato es prometedor en la investigación antitumoral, la química supramolecular y el diseño de fármacos. Su estructura e interacciones únicas lo convierten en un compuesto valioso para la exploración científica . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
It is known that structures containing the 8-hydroxyquinoline scaffold, such as 5-chloroquinolin-8-yl 2-fluorobenzoate, are useful for anticancer drug development .
Mode of Action
The compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der waals radii . These characteristics might play a role in its interaction with its targets.
Result of Action
It is known that compounds with the 8-hydroxyquinoline scaffold have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and mainly antitumor activities .
Análisis Bioquímico
Biochemical Properties
It is known that the structure of this compound shows non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways.
Molecular Mechanism
It is known that the compound forms non-classical hydrogen bonds and has a halogen-halogen distance less than the sum of the van der Waals radii . These characteristics suggest that it may have unique binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
(5-chloroquinolin-8-yl) 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-12-7-8-14(15-10(12)5-3-9-19-15)21-16(20)11-4-1-2-6-13(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLGFWRFTWIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

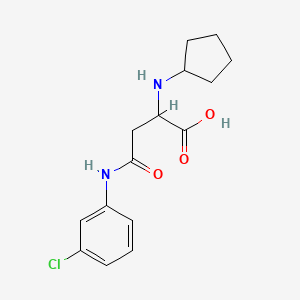
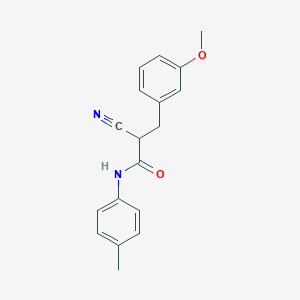
![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)
![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2591554.png)

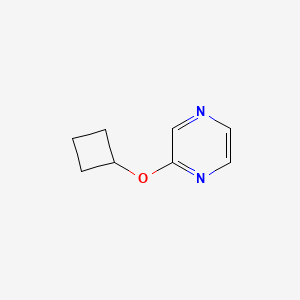
![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)
![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)
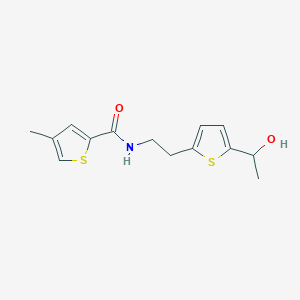
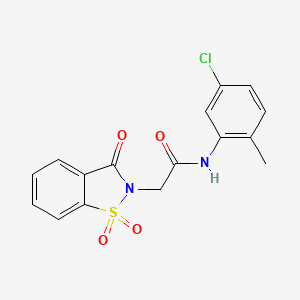
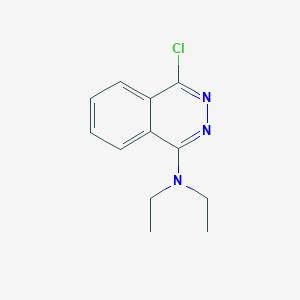

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
